![molecular formula C27H60N4 B14721807 N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine CAS No. 13287-26-8](/img/structure/B14721807.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine is an organic compound with the molecular formula C9H24N4. It is a diamine, meaning it contains two amino groups, and is often used in various chemical and biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine typically involves a multi-step process:
Reaction of 1,3-propanediamine with bromoethane: This step produces an intermediate compound.
Reaction of the intermediate with 3-aminopropylamine: This final step yields N1-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides or nitriles, while reduction reactions may produce primary or secondary amines.
Scientific Research Applications
N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a buffer and reducing agent in DNA and protein studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features but lacks the octadecylamino group.
N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Another diamine with similar properties but different alkyl chain lengths.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine is unique due to its specific combination of amino groups and the long octadecyl chain. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for forming micelles or other supramolecular structures .
Properties
CAS No. |
13287-26-8 |
|---|---|
Molecular Formula |
C27H60N4 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N'-[3-[3-(octadecylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C27H60N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-24-19-26-31-27-20-25-30-23-18-21-28/h29-31H,2-28H2,1H3 |
InChI Key |
HIIIBFPOMFOHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


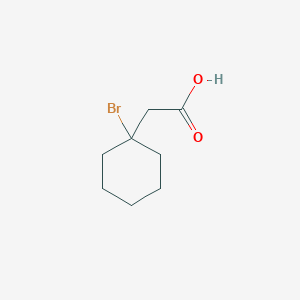
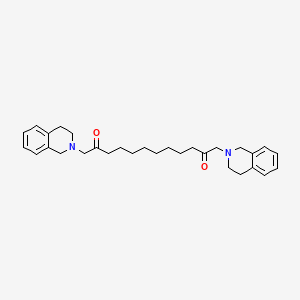

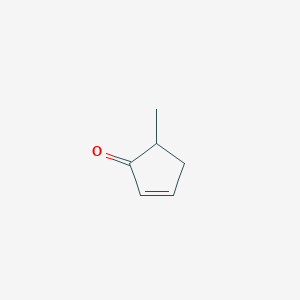


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
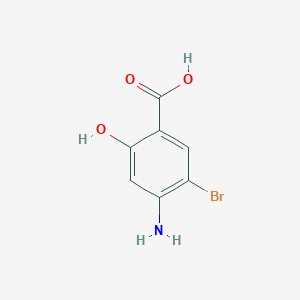

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
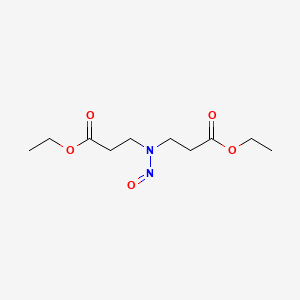
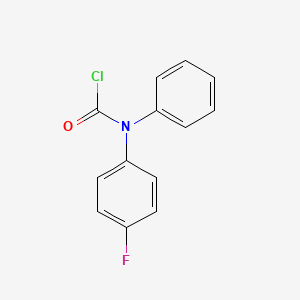
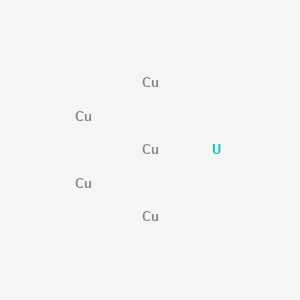
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
